molecular formula C13H14OSi B1581789 Silanol, methyldiphenyl- CAS No. 778-25-6

Silanol, methyldiphenyl-

Cat. No. B1581789
CAS RN: 778-25-6
M. Wt: 214.33 g/mol
InChI Key: MLPRTGXXQKWLDM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • IR Spectrum : The IR spectrum shows characteristic absorption bands related to Si-OH stretching vibrations around 3750 cm⁻¹ .

Scientific Research Applications

Antimicrobial Action

  • Application: Methyldiphenylsilanol exhibits antimicrobial action. Studies using transmission electron microscopy and fluorescent dye studies have shown that it can cause membrane damage in both Gram-negative and Gram-positive bacteria. This damage includes separation of the cytoplasmic membrane from the outer membrane in Escherichia coli and disorganized cytoplasmic membrane in Gram-positive bacteria (Kim, Farrah, & Baney, 2007).

Metalloprotease Inhibition

  • Application: Silanols, including methyldiphenylsilanol, have been evaluated as inhibitors of metalloprotease enzymes. They have shown potential in inhibiting enzymes like angiotensin-converting enzyme (ACE), which is significant in medicinal chemistry (Mutahi, Nittoli, Guo, & Sieburth, 2002).

Chiral Silanols Synthesis

  • Application: Chiral silanols have been synthesized, with potential applications in materials science, synthetic chemistry, and medicinal chemistry. The focus has been on creating silicon-stereogenic silanols, which are crucial in the construction of various complex molecules (Gao & He, 2023).

Surface Chemistry of Silica

  • Application: Methyldiphenylsilanol plays a role in the surface chemistry of silica, particularly in the processes of dehydration, dehydroxylation, and rehydroxylation of silica surfaces. This is significant in various fields, including adsorption, catalysis, and chemical modification (Zhuravlev, 2000).

Catalytic Applications

  • Application: Silanol groups have been found to be significant in the catalytic applications of crystalline silicas, like in faujasite. They are involved in reactions with various reagents, impacting the catalytic properties of these materials (Ray, Nerheim, Donohue, Hriljac, & Cheetham, 1992).

Silanol in Capillary Columns

  • Application: In chromatography, silanols like methyldiphenylsilanol are used for gummification in fused-silica capillary columns. This helps in obtaining immobilized coatings, crucial for certain types of chromatographic analyses (Verzele, David, Roelenbosch, Diricks, & Sandra, 1983).

Water and Silanol Quantification

Hemolytic Activity Reduction

  • Application: In biotechnology, methyldiphenylsilanol has been studied for its role in reducing the hemolytic activity of silica nanoparticles towards mammalian red blood cells, which is significant for their safe use in drug delivery and other biomedical applications (Slowing, Wu, Vivero-Escoto, & Lin, 2009).

properties

IUPAC Name

hydroxy-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRTGXXQKWLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061132
Record name Hydroxymethyldiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanol, methyldiphenyl-

CAS RN

778-25-6
Record name Methyldiphenylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanol, 1-methyl-1,1-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1-methyl-1,1-diphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxymethyldiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxymethyldiphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.176
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ID Rettig, J Van, JB Brauer, W Luo… - Dalton Transactions, 2019 - pubs.rsc.org
Tellurorhodamine, 9-mesityl-3,6-bis(dimethylamino)telluroxanthylium hexafluorophosphate (1), photocatalytically oxidizes aromatic and aliphatic silanes and triphenyl phosphine under …
Number of citations: 17 pubs.rsc.org

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